Aclarubicin hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline drug . The primary targets of aclarubicin are DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
Aclarubicin intercalates into DNA, disrupting the normal DNA structure and preventing the replication and transcription processes . It also inhibits topoisomerase II, leading to DNA strand breaks and inhibiting the re-ligation process . This dual mechanism disrupts the cell cycle and leads to cell death .
Biochemical Pathways
It is known that aclarubicin’s action on dna and topoisomerase ii disrupts dna replication and transcription, which are essential processes in the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Like other anthracyclines, it is believed to be widely distributed in the body after intravenous administration .
Result of Action
The primary result of aclarubicin’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting topoisomerase II, aclarubicin prevents the normal progression of the cell cycle . This leads to cell cycle arrest and triggers apoptosis, effectively killing the cancer cells .
Action Environment
The efficacy and stability of aclarubicin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect the drug’s action . Additionally, factors such as pH and temperature could potentially influence the stability of the drug . .
Biochemical Analysis
Biochemical Properties
Aclarubicin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The most significant of these interactions is the inhibition of both types of topoisomerases . It also interacts with topoisomerase I in a dose-dependent manner .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It induces the formation of free radicals, cell apoptosis, and inhibits angiogenesis . It also has antimetastatic activity and inhibits the activity of chymotrypsin and the 20S proteasome .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. The most important of these is the inhibition of topoisomerase II binding to DNA . It also interacts with topoisomerase I in a dose-dependent manner .
Temporal Effects in Laboratory Settings
It is known that it has a multifaceted mechanism of antitumor activity .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Aclarubicin hydrochloride is synthesized through a series of complex chemical reactions. The initial step involves the fermentation of Streptomyces galilaeus to produce aclacinomycin. This is followed by extraction and purification processes, including chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Streptomyces galilaeus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Aclarubicin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may produce alcohols .
Scientific Research Applications
Aclarubicin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of anthracycline antibiotics.
Biology: It is used to study the effects of anthracycline antibiotics on cellular processes.
Industry: It is used in the production of other anthracycline antibiotics.
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action.
Uniqueness: Aclarubicin hydrochloride is unique in its ability to inhibit both topoisomerase I and II, whereas other anthracyclines primarily target topoisomerase II. This dual inhibition may contribute to its enhanced efficacy in certain cancer treatments .
Properties
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSMIBXCRZTVML-PCCPLWKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54ClNO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046658 | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75443-99-1 | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75443-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclarubicin hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclarubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLARUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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